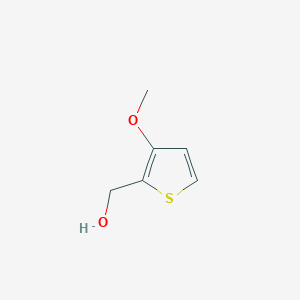

(3-Methoxythien-2-yl)methanol

Description

(3-Methoxythien-2-yl)methanol is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy (-OCH₃) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₆H₈O₂S, with an approximate average molecular mass of 144.21 g/mol. Thiophene, a sulfur-containing aromatic ring, imparts distinct electronic and reactivity properties compared to benzene derivatives. The compound’s polar functional groups (methoxy and hydroxymethyl) enhance its solubility in polar solvents, while the sulfur atom may influence its behavior in electrophilic substitution reactions.

Properties

IUPAC Name |

(3-methoxythiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJTCZSPPBTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxythien-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxythiophene, which can be obtained through the methylation of thiophene.

Formylation: The 3-methoxythiophene undergoes formylation to introduce a formyl group at the second position, resulting in 3-methoxythiophene-2-carbaldehyde.

Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding (3-Methoxythien-2-yl)methanol.

Industrial Production Methods: Industrial production of (3-Methoxythien-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxythien-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to (3-Methoxythien-2-yl)methane using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: (3-Methoxythien-2-yl)carboxylic acid.

Reduction: (3-Methoxythien-2-yl)methane.

Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxythien-2-yl)methanol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex thienyl derivatives.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thienyl ring.

Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3-Methoxythien-2-yl)methanol depends on its specific application:

Pharmacological Effects: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Electronic Properties: In material science, the thienyl ring’s conjugated system can influence the electronic properties of the materials, affecting conductivity and other characteristics.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Differences and Implications:

Core Structure: The thiophene ring in (3-Methoxythien-2-yl)methanol introduces sulfur-mediated electronic effects, making it more reactive toward electrophilic substitution at positions adjacent to sulfur compared to benzene derivatives .

Substituent Effects: The allyl group in (2-Allyl-3-methoxyphenyl)methanol adds steric bulk and enables reactions like Diels-Alder or radical additions, which are absent in the thiophene analog . Both compounds share methoxy and hydroxymethyl groups, facilitating hydrogen bonding. However, the allyl group in the benzene derivative reduces overall polarity, likely lowering solubility in polar solvents compared to the thiophene analog.

Reactivity :

- Thiophene derivatives often undergo electrophilic substitution at the α-position (adjacent to sulfur), whereas benzene derivatives favor meta/para substitution relative to directing groups.

- The hydroxymethyl group in both compounds can be oxidized to a carbonyl or esterified, but the thiophene analog’s sulfur atom may stabilize certain intermediates differently.

Biological Activity

(3-Methoxythien-2-yl)methanol is a thiophene derivative characterized by a methoxy group and a hydroxymethyl group attached to the thiophene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of (3-Methoxythien-2-yl)methanol allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of (3-Methoxythien-2-yl)methanol is CHOS. Its structural formula highlights the presence of the thiophene ring, which is central to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHOS |

| CAS Number | 220139-78-6 |

| Structure Type | Thiophene |

| Functional Groups | Methoxy (-OCH3), Hydroxymethyl (-CHOH) |

Antimicrobial Activity

Preliminary studies have indicated that (3-Methoxythien-2-yl)methanol exhibits potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. Further research is needed to quantify its efficacy and mechanism of action against specific pathogens.

Anticancer Potential

Research into the anticancer properties of (3-Methoxythien-2-yl)methanol is ongoing. It is hypothesized that its interaction with specific protein targets involved in cell signaling pathways may inhibit cancer cell proliferation. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, providing a promising avenue for future studies.

Anti-inflammatory Effects

The compound’s potential anti-inflammatory effects are also being explored. In vitro studies suggest that (3-Methoxythien-2-yl)methanol may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

The exact mechanism of action for (3-Methoxythien-2-yl)methanol remains to be fully elucidated. However, it is believed to interact with various enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for developing therapeutic applications.

Case Studies and Research Findings

- Synthesis and Application : In biochemical engineering, (3-Methoxythien-2-yl)methanol has been utilized in reprogramming methanol utilization pathways in Saccharomyces cerevisiae. This application showcases its versatility beyond direct biological activity and highlights its role in metabolic engineering.

- Photocatalytic Applications : The compound has also been investigated for its role in photocatalytic oxidation processes, demonstrating potential in green chemistry applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| (3-Methoxythien-2-yl)methanol | Thiophene | Potential antimicrobial activity |

| (3-Methoxypyridin-2-yl)methanol | Pyridine | Anticancer and anti-inflammatory |

| (4-Methoxyphenyl)methanol | Phenolic | Antioxidant properties |

| (5-Methylthiophen-2-yl)methanol | Thiophene | Antifungal activity |

This table illustrates that while (3-Methoxythien-2-yl)methanol shares structural similarities with other compounds, it possesses unique characteristics that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.